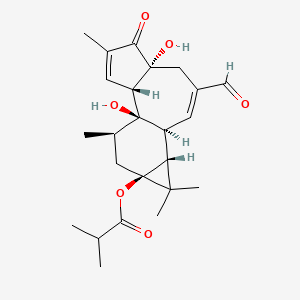

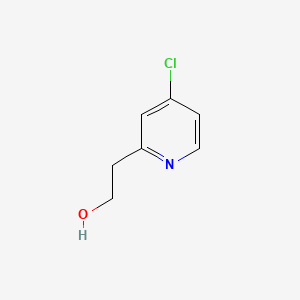

![molecular formula C14H14N4O3 B568781 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1351961-59-5](/img/structure/B568781.png)

7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Overview

Description

The compound “7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” belongs to a class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a methoxybenzyl group attached at the 7-position and a methyl group at the 5-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazolopyrimidines can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazolopyrimidines include their aromaticity and their potential to form hydrogen bonds .Scientific Research Applications

Synthesis of Nucleoside Analogues : Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides, which are congeners of guanosine, adenosine, and inosine. These compounds have potential applications in medicinal chemistry due to their structural similarity to natural nucleosides (Anderson et al., 1990).

Synthesis of Disubstituted Pyrazolo[3,4-d]pyrimidine Ribonucleosides : There has been synthesis of various disubstituted pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and thiazolo[4,5-d]pyrimidine ribonucleosides as congeners of uridine and cytidine. These compounds could be significant in the development of new therapeutic agents (Rao et al., 2009).

Use in Alkylation and Cyclization : The compound has been used in the cyclization and alkylation of certain uracil derivatives. This indicates its potential in synthetic organic chemistry for creating novel molecules (Youssif, 1997).

Intracellular Bond Formation : Pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives have been synthesized through intramolecular N-N bond coupling. This research contributes to the development of new synthetic pathways in organic chemistry (Monguchi et al., 2009).

Electrochemical Studies : The electrochemical oxidation of related compounds such as oxipurinol (a derivative) has been studied. This research is significant for understanding the electrochemical properties of these compounds, which can have implications in various fields including sensor development and environmental monitoring (Dryhurst, 1976).

Synthesis of Structurally Related Nucleosides : Studies have also been conducted on synthesizing 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to adenosine, inosine, and guanosine. This research is important for the development of new drugs and therapeutic agents (Anderson et al., 1986).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target janus kinases (jaks) , which play a crucial role in signal transduction for a variety of cytokines and growth factors .

Mode of Action

Compounds with similar structures have been identified as jak inhibitors . These inhibitors work by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STATs, and thus blocking the JAK-STAT signaling pathway .

Biochemical Pathways

Given its potential role as a jak inhibitor , it may impact the JAK-STAT signaling pathway. This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

The molecular weight of the compound is 28629 , which is within the acceptable range for good bioavailability

Result of Action

Jak inhibitors, like this compound, can block the jak-stat signaling pathway , potentially leading to reduced inflammation and immune response .

Properties

IUPAC Name |

7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYBHXSIAJRNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

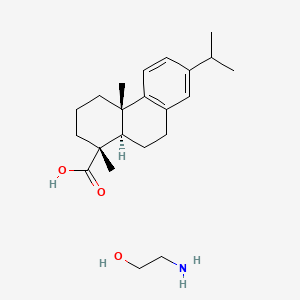

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)